molecular formula C6H13NO B14270718 Propan-2-yl (1E)-N-methylethanimidate CAS No. 138371-04-7

Propan-2-yl (1E)-N-methylethanimidate

Cat. No.: B14270718
CAS No.: 138371-04-7
M. Wt: 115.17 g/mol
InChI Key: JBXKXVVNBZUROW-UHFFFAOYSA-N
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Description

Propan-2-yl (1E)-N-methylethanimidate is an imidate ester characterized by an isopropyl group (propan-2-yl) bonded to an ethanimidate backbone with a methyl substituent on the nitrogen atom. Imidates are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines or as protecting groups for amines . This compound’s (1E)-configuration denotes the trans geometry of the imine group, which may influence its reactivity and stability compared to other isomers.

Properties

CAS No.

138371-04-7

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

propan-2-yl N-methylethanimidate

InChI

InChI=1S/C6H13NO/c1-5(2)8-6(3)7-4/h5H,1-4H3

InChI Key

JBXKXVVNBZUROW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (1E)-N-methylethanimidate typically involves the reaction of isopropyl alcohol with an appropriate imidate precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired imidate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (1E)-N-methylethanimidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidates .

Scientific Research Applications

Propan-2-yl (1E)-N-methylethanimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propan-2-yl (1E)-N-methylethanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

However, analogous compounds and degradation products from related studies highlight key distinctions in stability, reactivity, and applications.

a. Imidate Derivatives

Imidates like N-methoxyethyl acetimidate and N-methylpropionimidate share functional similarities but differ in substituent effects. For example:

  • Electronic Effects : The (1E)-configuration stabilizes the imine via hyperconjugation, unlike (1Z)-isomers, which are less thermodynamically favored.

b. Degradation Byproducts (BPA Analogs)

identifies degradation products of bisphenol A (BPA), including 4-isopropenylphenol and (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid . While structurally distinct from the target compound, these share the propan-2-yl motif. Key differences include:

  • Reactivity: Propan-2-yl (1E)-N-methylethanimidate is an electrophilic imidate, whereas BPA degradation products are phenolic or carboxylic acids.
  • Environmental Persistence: Imidates like this compound are typically short-lived intermediates, whereas phenolic byproducts (e.g., 4-isopropenylphenol) persist in aquatic systems and require advanced oxidation for removal .

Data Table: Comparative Properties of Selected Compounds

Compound Functional Groups Key Reactivity Stability Applications
This compound Imidate, isopropyl, methyl Nucleophilic substitution, amidine synthesis Moderate (E-isomer) Organic synthesis
4-Isopropenylphenol Phenol, isopropenyl Electrophilic aromatic substitution High (persistent) BPA degradation byproduct
2-Iodo-N-(prop-2-yn-1-yl)acetamide Iodoacetamide, propargyl Click chemistry, cross-coupling Low (light-sensitive) Bioconjugation, drug design

Research Findings and Limitations

  • Synthetic Utility : this compound’s steric profile may favor regioselective reactions, but experimental validation is absent in the provided evidence.

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